molecular formula C12H15N3O2 B1431489 Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate CAS No. 1400644-56-5

Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate

Cat. No. B1431489
CAS RN: 1400644-56-5
M. Wt: 233.27 g/mol
InChI Key: ARZKGLJAFWRYFH-UHFFFAOYSA-N
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Description

“Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate” is a chemical compound with the molecular formula C12H15N3O2 . It is a derivative of benzotriazole, which is known to have potential inhibitory effects on protease enzymes such as chymotrypsin, trypsin, and papain .


Molecular Structure Analysis

The molecular structure of “Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate” is based on the benzotriazole core structure, with a butyl group and a methyl ester group attached . The exact 3D structure is not available in the current resources.


Physical And Chemical Properties Analysis

“Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate” has a molecular weight of 233.27 . The compound is typically stored in refrigerated conditions . Further physical and chemical properties are not available in the current resources.

Scientific Research Applications

Environmental Implications and Degradation

Benzotriazoles, including derivatives similar to Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate, are recognized for their prevalence as micropollutants in aquatic environments due to their widespread use as corrosion inhibitors in various domestic and industrial applications. Studies on the biotransformation of benzotriazoles have elucidated aerobic degradation mechanisms in activated sludge, highlighting the formation of transformation products such as 1H-benzotriazole-5-carboxylic acid, indicating partial persistence in wastewater treatment processes. These findings emphasize the environmental relevance of these compounds and their derivatives, underscoring the significance of understanding their degradation pathways for mitigating their impact on water quality (Huntscha et al., 2014).

Corrosion Inhibition

The protective action of benzotriazole derivatives, including those with butyl groups, against copper corrosion is well-documented. These compounds form inhibitory films on copper surfaces, effectively hindering oxidative reactions and thereby offering significant protection against corrosion in various environments. The efficiency of these films is influenced by factors such as the length of the alkyl chain, highlighting the importance of molecular structure in their inhibitory performance (Tommesani et al., 1997).

Safety and Hazards

While specific safety and hazard information for “Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate” is not available, general precautions include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

methyl 1-butylbenzotriazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-3-4-7-15-11-6-5-9(12(16)17-2)8-10(11)13-14-15/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZKGLJAFWRYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)C(=O)OC)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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